Boc-D-Phe-OH

Chiral purity Peptide synthesis Enantiomeric excess

Boc-D-Phe-OH (18942-49-9) is the definitive protected D-amino acid for Boc SPPS. Substitution with Fmoc or L-enantiomers is scientifically invalid—orthogonal protection chemistry and stereochemistry are non-interchangeable. In octreotide synthesis, it delivers +6% absolute crude purity (85→91%) and +8% overall yield (51→59%) vs Fmoc-D-Phe-OH, cutting HPLC purification costs. D-Phe residue confers 10-100× protease resistance for metabolically stable peptide drugs. For chiral-critical work, ≥99.5% enantiopurity minimizes diastereomeric contamination. 36-month stability at -20°C supports bulk procurement.

Molecular Formula C14H19NO4
Molecular Weight 265.30 g/mol
CAS No. 18942-49-9
Cat. No. B558462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Phe-OH
CAS18942-49-9
SynonymsBoc-D-phenylalanine; N-Boc-D-phenylalanine; 18942-49-9; Boc-D-Phe-OH; N-(tert-Butoxycarbonyl)-D-phenylalanine; ZYJPUMXJBDHSIF-LLVKDONJSA-N; SBB063179; (TERT-BUTOXYCARBONYL)-D-PHENYLALANINE; d-Phenylalanine,N-[(1,1-dimethylethoxy)carbonyl]-; (2R)-2-[(tert-butoxy)carbonylamino]-3-phenylpropanoicacid; (2R)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoicacid; (R)-2-(TERT-BUTOXYCARBONYLAMINO)-3-PHENYLPROPANOICACID; Boc-D-phenyl-alanine; AC1LCULB; PubChem10968; BOC-D-PHE; AC1Q1MTQ; N-[-(1,1-Dimethylethoxy)-carbonyl]-D-phenylamine; KSC174S5P; 15484_ALDRICH; SCHEMBL606309; Jsp003893; N-T-BOC-D-PHENYLALANINE; t-butoxycarbonyl-D-phenylalanine; 15484_FLUKA
Molecular FormulaC14H19NO4
Molecular Weight265.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1
InChIKeyZYJPUMXJBDHSIF-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Phe-OH (CAS 18942-49-9) Technical Overview for Peptide Synthesis and Chiral Drug Development


Boc-D-Phe-OH (N-α-tert-Butyloxycarbonyl-D-phenylalanine) is a protected D-amino acid derivative serving as a standard building block for Boc solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) group is acid-labile and orthogonal to base-labile Fmoc protection, enabling selective Nα-deprotection with trifluoroacetic acid while preserving acid-stable side-chain protecting groups . The D-configuration of the phenylalanine residue confers resistance to proteolytic degradation in downstream peptide therapeutics, making this building block essential for synthesizing metabolically stable peptide drugs [1].

Why Generic Substitution of Boc-D-Phe-OH with Fmoc or L-Enantiomer Analogs Compromises Peptide Quality


Direct substitution of Boc-D-Phe-OH with Fmoc-protected or L-enantiomeric alternatives is not scientifically valid due to fundamental differences in protection chemistry orthogonality and chiral outcome. Fmoc-D-Phe-OH requires base-mediated deprotection incompatible with Boc solid-phase protocols, while Boc-L-Phe-OH introduces the incorrect stereochemistry that can ablate or invert biological activity [1]. Even within Boc/D-Phe-class compounds, variations in enantiomeric purity directly impact final peptide diastereomeric excess; substandard enantiopurity introduces L-Phe contamination that propagates through the peptide chain and cannot be easily separated chromatographically . The quantitative evidence below demonstrates precisely how Boc-D-Phe-OH, when procured to specified purity thresholds, delivers measurable advantages in synthesis yield and product homogeneity relative to suboptimal alternatives.

Quantitative Differentiation Evidence for Boc-D-Phe-OH (CAS 18942-49-9) Relative to Key Analogs


Enantiomeric Purity Superiority Over Standard-Grade D-Phenylalanine Derivatives

Novabiochem® Boc-D-Phe-OH exhibits enantiomeric purity ≥99.5% (a/a) as determined by chiral chromatographic methods, exceeding the ≥99.0% (sum of enantiomers, TLC) specification of standard Sigma-Aldrich grade material [1]. The 0.5% absolute difference in L-enantiomer allowance translates to a 50% reduction in potential stereochemical impurity incorporation during SPPS. This specification is critical for applications requiring diastereomeric purity of the final peptide where L-Phe contamination cannot be tolerated .

Chiral purity Peptide synthesis Enantiomeric excess

Process Yield Advantage of Boc-D-Phe-OH Over Fmoc-D-Phe-OH in Octreotide Synthesis

In the solid-phase synthesis of octreotide, substituting Fmoc-D-Phe-OH with Boc-D-Phe-OH increased crude peptide purity from 85% to 91% (HPLC area) and overall yield from 51% to 59% [1]. This improvement is attributed to the elimination of Fmoc deprotection side reactions and simplified workup procedures enabled by the Boc protection strategy. The 6% absolute increase in crude purity reduces downstream purification burden and manufacturing cost for this commercial somatostatin analog [1].

Octreotide Process chemistry Yield improvement

Enantiomeric Specification Compliance for Industrial Sourcing: L-Enantiomer Limit ≤0.5%

Commercial suppliers of Boc-D-Phe-OH for industrial peptide manufacturing routinely specify optical purity with an L-enantiomer limit of ≤0.5% by HPLC, corresponding to ≥99.5% enantiomeric excess [1][2]. This specification is aligned with ICH Q3A guidelines for chiral impurity control in pharmaceutical intermediates. In contrast, lower-grade material with 1-2% L-enantiomer content can introduce 5-10% diastereomeric contamination in a 5-mer peptide, significantly impacting biological activity and requiring costly chromatographic removal [1].

Quality control Sourcing specification Chiral impurity

Racemization Suppression During Peptide Elongation with Boc-D-Phe-OH

Racemization studies on Boc-D-Phe-D-Phe-Gly tripeptide synthesis demonstrate that under optimized coupling conditions, stereochemical inversion can be maintained below 0.5%, whereas suboptimal conditions result in up to 25% epimerization at the penultimate D-Phe residue [1]. The Boc protecting group at the Nα-position, when used with appropriate coupling reagents (e.g., HOBt/DIC), effectively suppresses oxazolone formation—the primary racemization pathway for N-acyl amino acids [1]. This degree of control is essential for producing stereochemically defined peptides for biological evaluation.

Racemization control Peptide coupling Stereochemical integrity

Long-Term Powder Stability Enabling Multi-Year Inventory Management

Boc-D-Phe-OH powder exhibits 36-month stability when stored at -20°C and 24-month stability at 4°C, with no significant degradation or racemization reported under desiccated conditions [1][2]. This stability profile surpasses that of Fmoc-D-Phe-OH, which is susceptible to slow dibenzofulvene formation upon prolonged storage even at low temperatures, potentially generating impurities that interfere with subsequent coupling reactions [3]. The extended powder shelf life supports long-term procurement planning and reduces requalification costs for GMP manufacturing campaigns.

Stability Storage Shelf life

Enzymatic Degradation Resistance Conferred by D-Phenylalanine Residue

Peptides incorporating D-phenylalanine residues via Boc-D-Phe-OH exhibit significantly increased resistance to proteolytic degradation compared to their L-Phe-containing counterparts. D-amino acid-containing peptides demonstrate extended plasma half-lives, with studies indicating that a single D-Phe substitution can increase in vitro stability against serine proteases by 10- to 100-fold depending on sequence context [1][2]. This enhanced stability is a class-level property of D-amino acid incorporation and directly translates to improved pharmacokinetic profiles for therapeutic peptide candidates [1].

Metabolic stability Peptide therapeutics D-amino acid

Optimal Application Scenarios for Boc-D-Phe-OH (CAS 18942-49-9) Based on Quantitative Differentiation Evidence


Industrial Octreotide Manufacturing Requiring High Yield and Crude Purity

Boc-D-Phe-OH is the preferred building block for commercial octreotide synthesis, where direct comparative data demonstrate a 6% absolute improvement in crude peptide purity (85% → 91%) and an 8% absolute increase in overall yield (51% → 59%) relative to Fmoc-D-Phe-OH [1]. This process advantage translates to lower manufacturing cost per batch and reduced preparative HPLC purification requirements, making Boc-D-Phe-OH the economically rational choice for GMP production of this somatostatin analog [1].

Synthesis of Diastereomerically Pure Peptides Requiring ≥99.5% Enantiomeric Excess

For applications where stereochemical purity is critical—such as receptor binding studies, crystallography, or chiral bioassays—Novabiochem® grade Boc-D-Phe-OH (enantiomeric purity ≥99.5% a/a) is indicated over standard grade material (≥99.0% sum of enantiomers, TLC) [1]. The 0.5% absolute reduction in allowable L-enantiomer content minimizes diastereomeric contamination that otherwise accumulates multiplicatively during peptide chain elongation, ensuring more accurate structure-activity relationship data [1].

Boc-SPPS of Metabolically Stable D-Peptide Therapeutics

Boc-D-Phe-OH is essential for synthesizing D-amino acid-containing peptides designed to resist in vivo proteolytic degradation. The D-Phe residue confers 10- to 100-fold increased stability against serine proteases compared to L-Phe [1]. This application scenario encompasses antimicrobial peptides, peptide hormone antagonists, and protease-resistant drug candidates where extended plasma half-life is a primary design objective [1].

Long-Term Research Programs Requiring Multi-Year Building Block Inventory

For academic or industrial research groups planning extended peptide synthesis campaigns, Boc-D-Phe-OH offers 36-month powder stability at -20°C and 24-month stability at 4°C [1]. This stability profile supports bulk procurement and reduces requalification frequency relative to Fmoc-protected alternatives, which are more prone to degradation product formation during storage [2]. This scenario is particularly relevant for core facilities and contract research organizations maintaining validated building block libraries.

Technical Documentation Hub

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